2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile
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Overview
Description
2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carbonitrile with thiophene derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are often used.
Reduction Reactions: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent for converting nitriles to amines.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[3,4-b]pyridine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile has several applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and nitrile groups allows for specific interactions with these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carboxamide
- 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-methyl
Uniqueness
2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound in the synthesis of diverse chemical entities.
Properties
CAS No. |
1519781-50-0 |
---|---|
Molecular Formula |
C8H5ClN2S |
Molecular Weight |
196.7 |
Purity |
95 |
Origin of Product |
United States |
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